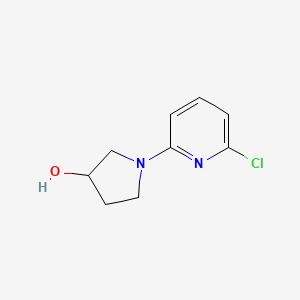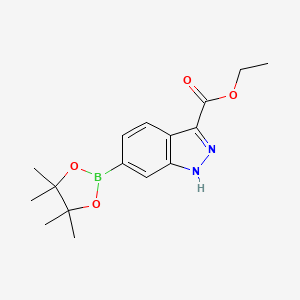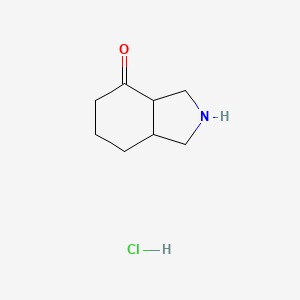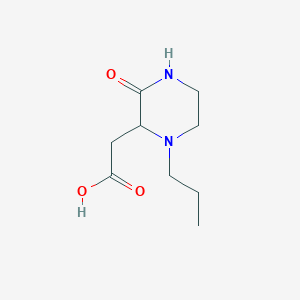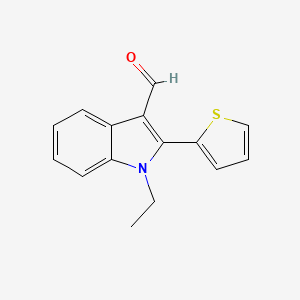
1-Ethyl-2-(2-thienyl)-1H-indole-3-carbaldehyde
Descripción general
Descripción
“1-Ethyl-2-(2-thienyl)-1H-indole-3-carbaldehyde” is a chemical compound used for research and development . It’s not intended for medicinal, household, or other uses .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of alkyl boronic esters is a notable reaction .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
1-Ethyl-2-(2-thienyl)-1H-indole-3-carbaldehyde and its derivatives have been synthesized and tested for antimicrobial activities. For example, semicarbazone derivatives of a related compound, 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde, showed notable antifungal activity against Candida species and moderate activity against various bacteria, including E. coli and S. aureus (Vijaya Laxmi & Rajitha, 2010).
Synthesis of 1H-Indole-2-Carbaldehydes
The compound has been used in the synthesis of 1H-indole-2-carbaldehydes through gold-catalyzed cycloisomerization, demonstrating the compound's utility in organic synthesis. This process affords products in good to excellent yields, showcasing its efficiency and versatility in chemical transformations (Kothandaraman et al., 2011).
Natural Derivatives from Marine Sources
Natural derivatives similar to 1-Ethyl-2-(2-thienyl)-1H-indole-3-carbaldehyde have been isolated from marine sources, such as the marine sponge Ircinia sp. These compounds, including 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, exhibit interesting structural properties, highlighting the significance of indole derivatives in natural product chemistry (Abdjul et al., 2015).
Tyrosinase Inhibition
Indole-3-carbaldehyde, a closely related compound, has been identified as a tyrosinase inhibitor. This suggests potential applications of similar indole derivatives in addressing hyperpigmentation and related skin conditions (Shimizu et al., 2003).
Synthesis of Functional Derivatives
Functional derivatives of indole, such as 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, have been synthesized and used in various chemical reactions. This illustrates the adaptability of indole derivatives in creating a range of chemically interesting compounds with potential applications in medicinal chemistry and material science (Suzdalev & Den’kina, 2011).
Cytotoxic Properties
Studies on similar indole derivatives have shown cytotoxic properties against various cancer cell lines. This indicates the potential of 1-Ethyl-2-(2-thienyl)-1H-indole-3-carbaldehyde derivatives in cancer research and therapy (Wang et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-ethyl-2-thiophen-2-ylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-2-16-13-7-4-3-6-11(13)12(10-17)15(16)14-8-5-9-18-14/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYRDPZAYNPISY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C3=CC=CS3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-(2-thienyl)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392386.png)
![1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392387.png)
![1-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392388.png)
![1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392390.png)

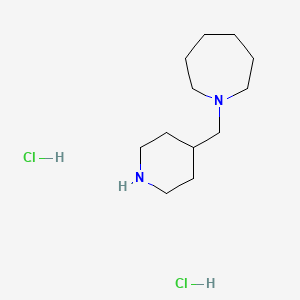

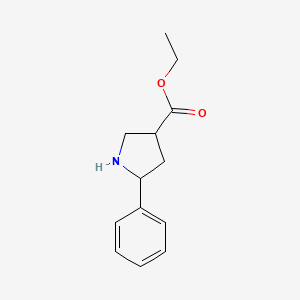
![2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1392399.png)
![2-{4-[2-(3-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1392403.png)
